

# An In-depth Technical Guide to 2-Propanone, 1-(2,5-dimethoxyphenyl)-

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## Compound of Interest

Compound Name: 2-Propanone, 1-(2,5-dimethoxyphenyl)-

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An Essential Intermediate in Phenethylamine Synthesis

## Introduction

**2-Propanone, 1-(2,5-dimethoxyphenyl)-**, also known as 2,5-dimethoxyphenylacetone, is an aromatic ketone that holds a significant position in synthetic organic chemistry. While not known for its direct pharmacological effects, it is a crucial chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a wide range of psychoactive phenethylamine and amphetamine derivatives. Its history is deeply intertwined with the exploration of these compounds, most notably by the chemist Alexander Shulgin. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and chemical properties, tailored for researchers, scientists, and drug development professionals.

## Discovery and History

The precise first synthesis of **2-Propanone, 1-(2,5-dimethoxyphenyl)-** is not well-documented in a singular, seminal publication. Its discovery is more of an emergence from the broader history of the synthesis of phenylacetones and their derivatives, a class of compounds that gained prominence in the early to mid-20th century as versatile intermediates in pharmaceutical and industrial chemistry. Early methods for the preparation of the parent compound, phenylacetone, were established by researchers like J. Philip Mason and Lewis I. Terry in 1940.<sup>[1]</sup>

The significance of **2-Propanone, 1-(2,5-dimethoxyphenyl)-** specifically came to light with the work of Alexander Shulgin in the latter half of the 20th century. In his extensive research on structure-activity relationships of psychedelic compounds, Shulgin utilized this ketone as a key building block for the synthesis of numerous psychoactive phenethylamines, which are detailed in his book "PiHKAL (Phenethylamines I Have Known and Loved)". This compound serves as a direct precursor to the 2,5-dimethoxyamphetamine (2,5-DMA) backbone, which is the core structure of many hallucinogenic substances. Its utility lies in the straightforward manner in which the ketone functional group can be converted to an amine, forming the characteristic amphetamine side chain.

## Chemical Properties and Characterization

**2-Propanone, 1-(2,5-dimethoxyphenyl)-** is a colorless to pale-yellow oil under standard conditions. Below is a summary of its key chemical and physical properties.

Property	Value	Reference
IUPAC Name	1-(2,5-dimethoxyphenyl)propan-2-one	
Synonyms	2,5-Dimethoxyphenylacetone, Benzyl methyl ketone, 2,5-dimethoxy-	
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	
Molecular Weight	194.23 g/mol	
CAS Number	14293-24-4	
Boiling Point	214-216 °C at 760 mmHg	[2]
Density	1.006 g/mL	[2]
Appearance	Colorless to pale-yellow oil	[2]

Spectroscopic Data:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  2.15 (s, 3H,  $-\text{C}(=\text{O})\text{CH}_3$ ), 3.65 (s, 2H, Ar- $\text{CH}_2$ -), 3.75 (s, 3H,  $-\text{OCH}_3$ ), 3.80 (s, 3H,  $-\text{OCH}_3$ ), 6.70-6.85 (m, 3H, Ar-H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  29.0 ( $-\text{C}(=\text{O})\text{CH}_3$ ), 49.5 (Ar- $\text{CH}_2$ -), 55.7 ( $-\text{OCH}_3$ ), 56.0 ( $-\text{OCH}_3$ ), 111.5 (Ar-C), 112.0 (Ar-C), 117.0 (Ar-C), 126.0 (Ar-C), 151.5 (Ar-C), 153.0 (Ar-C), 206.0 ( $-\text{C}=\text{O}$ ).
- Infrared (IR) Spectrum (thin film):  $\nu$  2950 (C-H stretch), 1715 (C=O stretch, ketone), 1500 (C=C stretch, aromatic), 1220 (C-O stretch, ether), 1040 (C-O stretch, ether)  $\text{cm}^{-1}$ .
- Mass Spectrum (EI):  $m/z$  (%) 194 ( $\text{M}^+$ , 25), 151 (100), 121 (30), 91 (15), 77 (10).

## Experimental Protocols

The synthesis of **2-Propanone, 1-(2,5-dimethoxyphenyl)-** is most commonly achieved through a multi-step process starting from 2,5-dimethoxybenzaldehyde. The following is a representative experimental protocol.

### Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene

This initial step involves a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitroethane.

- Materials:
  - 2,5-dimethoxybenzaldehyde (1 mole)
  - Nitroethane (1.2 moles)
  - Anhydrous ammonium acetate (0.5 moles)
  - Glacial acetic acid (500 mL)
- Procedure:
  - A solution of 2,5-dimethoxybenzaldehyde, nitroethane, and ammonium acetate in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

- The mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water with stirring.
- The precipitated yellow-orange solid, 1-(2,5-dimethoxyphenyl)-2-nitropropene, is collected by vacuum filtration.
- The crude product is washed with water and then a small amount of cold ethanol.
- The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
- Expected Yield: 70-85%

#### Reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene to **2-Propanone, 1-(2,5-dimethoxyphenyl)-**

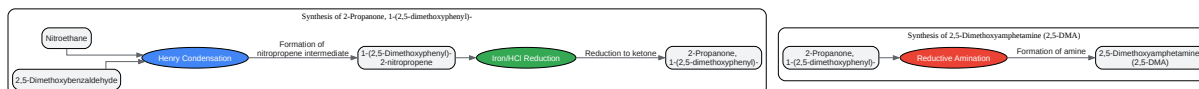
This step involves the reduction of the nitropropene intermediate to the corresponding ketone.

- Materials:
  - 1-(2,5-dimethoxyphenyl)-2-nitropropene (1 mole)
  - Iron powder (Fe) (4 moles)
  - Concentrated hydrochloric acid (HCl) (sufficient to maintain acidic pH)
  - Toluene (as solvent)
  - Water
- Procedure:
  - A mixture of 1-(2,5-dimethoxyphenyl)-2-nitropropene and iron powder in a mixture of toluene and water is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

- The mixture is heated to reflux, and concentrated hydrochloric acid is added portion-wise to maintain a vigorous reaction and an acidic pH.
  - The reaction is refluxed for 2-3 hours until the starting material is consumed (monitored by TLC).
  - After cooling, the reaction mixture is made basic by the addition of a 25% sodium hydroxide solution.
  - The mixture is then steam distilled to isolate the product.
  - The distillate is collected, and the organic layer containing **2-Propanone, 1-(2,5-dimethoxyphenyl)-** is separated.
  - The aqueous layer is extracted with toluene or another suitable organic solvent to recover any remaining product.
  - The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.
  - The final product can be purified by vacuum distillation.
- Expected Yield: 60-75%

## Logical and Experimental Workflows

The synthesis of **2-Propanone, 1-(2,5-dimethoxyphenyl)-** and its subsequent use in the preparation of 2,5-dimethoxyamphetamine (2,5-DMA) can be visualized as a linear progression.



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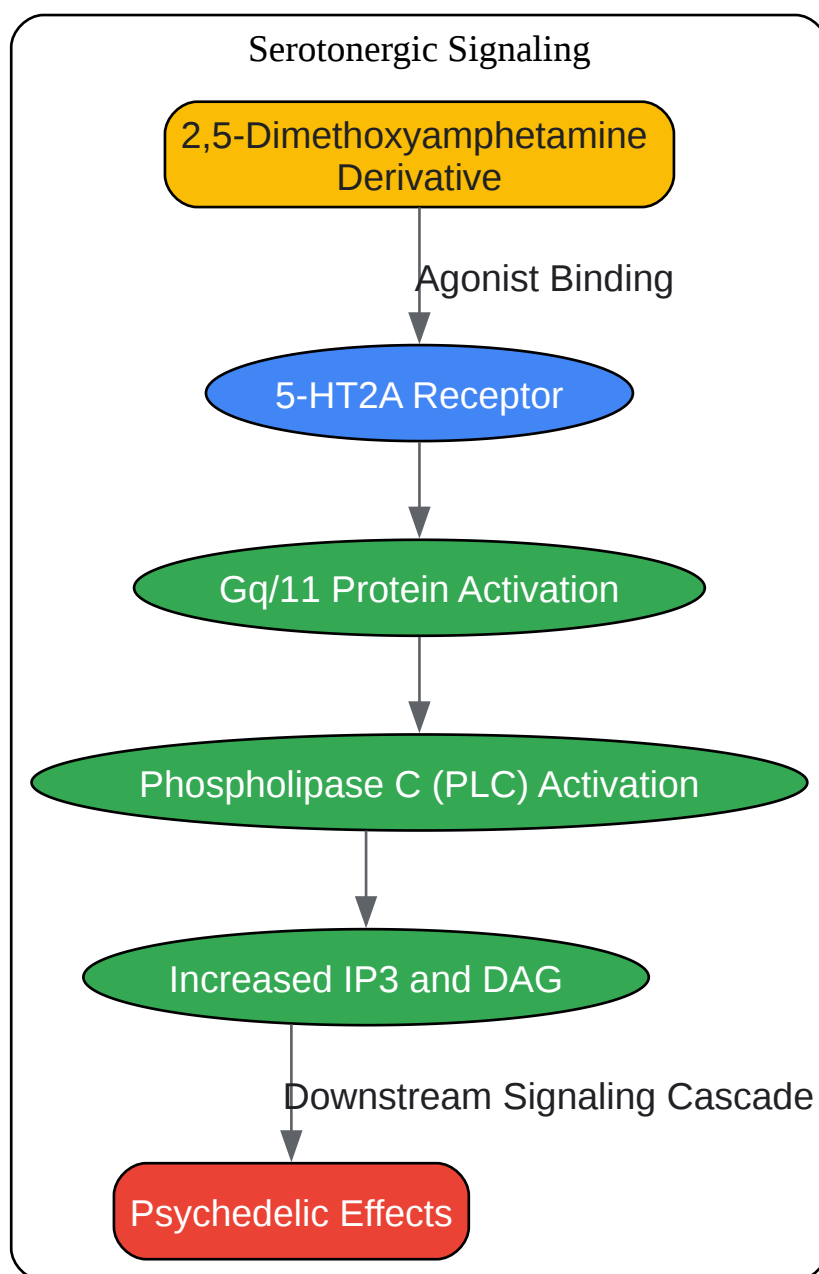
Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde to 2,5-DMA.

## Role in Modern Drug Development

While **2-Propanone, 1-(2,5-dimethoxyphenyl)-** is primarily associated with the synthesis of classical psychedelic compounds, the underlying phenethylamine scaffold is of continued interest to medicinal chemists. Structure-activity relationship studies on 2,5-dimethoxyphenethylamine derivatives are ongoing, with the aim of developing novel therapeutic agents. These investigations explore how modifications to the phenethylamine structure can modulate activity at various serotonin receptors, such as 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub>. The goal is to design compounds with improved selectivity and therapeutic profiles for the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and post-traumatic stress disorder. In this context, **2-Propanone, 1-(2,5-dimethoxyphenyl)-** remains a valuable and readily accessible starting material for the synthesis of new chemical entities for pharmacological evaluation.

## Signaling Pathways of Downstream Products

It is important to note that **2-Propanone, 1-(2,5-dimethoxyphenyl)-** itself is not known to have significant biological activity. Its importance lies in its role as a synthetic precursor. The downstream products, such as the substituted amphetamines, primarily exert their effects through interaction with serotonin receptors in the central nervous system.



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Caption: Simplified signaling pathway of 2,5-DMA derivatives.

The psychedelic effects of these compounds are primarily mediated by their agonist activity at the serotonin 2A (5-HT<sub>2A</sub>) receptor. Binding of the ligand to this G-protein coupled receptor leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>)

and diacylglycerol (DAG). This cascade of intracellular events ultimately leads to the complex alterations in perception, mood, and cognition that characterize the psychedelic experience.

## Conclusion

**2-Propanone, 1-(2,5-dimethoxyphenyl)-** is a cornerstone intermediate in the synthesis of a significant class of psychoactive compounds. While its own history is not marked by a singular discovery, its importance has been cemented through its extensive use in the pioneering research of Alexander Shulgin and its continued relevance in modern medicinal chemistry. The synthetic routes to this ketone are well-established, and it serves as a versatile platform for the creation of novel phenethylamine derivatives. As research into the therapeutic potential of serotonergic compounds continues to evolve, **2-Propanone, 1-(2,5-dimethoxyphenyl)-** will undoubtedly remain a key tool for scientists working at the interface of chemistry and neuroscience.

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